molecular formula C10H15N3OS B5199971 1-(2-Methoxyethyl)-3-(3-methylpyridin-2-yl)thiourea

1-(2-Methoxyethyl)-3-(3-methylpyridin-2-yl)thiourea

Cat. No.: B5199971
M. Wt: 225.31 g/mol
InChI Key: RUHQQIAPTGKKTR-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-3-(3-methylpyridin-2-yl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethyl)-3-(3-methylpyridin-2-yl)thiourea typically involves the reaction of 3-methyl-2-pyridinecarboxaldehyde with 2-methoxyethylamine to form an intermediate Schiff base. This intermediate is then reacted with thiourea under controlled conditions to yield the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction temperature is maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-3-(3-methylpyridin-2-yl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced forms of the thiourea group.

    Substitution: Substituted thiourea derivatives.

Scientific Research Applications

1-(2-Methoxyethyl)-3-(3-methylpyridin-2-yl)thiourea has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-3-(3-methylpyridin-2-yl)thiourea involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and inhibit their activity by forming stable complexes. The thiourea group is known to interact with metal ions, which can disrupt the normal function of metalloproteins and enzymes. This interaction can lead to the modulation of various biochemical pathways, contributing to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Hydroxyethyl)-3-(3-methylpyridin-2-yl)thiourea
  • 1-(2-Ethoxyethyl)-3-(3-methylpyridin-2-yl)thiourea
  • 1-(2-Methoxyethyl)-3-(2-methylpyridin-2-yl)thiourea

Uniqueness

1-(2-Methoxyethyl)-3-(3-methylpyridin-2-yl)thiourea stands out due to its specific substitution pattern on the pyridine ring and the presence of the methoxyethyl group

Properties

IUPAC Name

1-(2-methoxyethyl)-3-(3-methylpyridin-2-yl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3OS/c1-8-4-3-5-11-9(8)13-10(15)12-6-7-14-2/h3-5H,6-7H2,1-2H3,(H2,11,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUHQQIAPTGKKTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=S)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24796548
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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